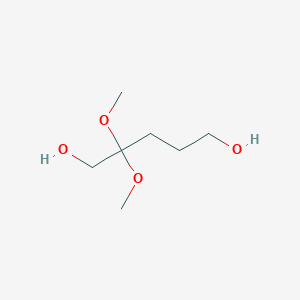

2,2-Dimethoxypentane-1,5-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethoxypentane-1,5-diol, also known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This molecule is synthesized through a multistep process and has found applications in various fields, including biomedicine, material science, and organic chemistry. In

科学的研究の応用

Ecofriendly Synthesis

2,2-Dimethoxypropane and 3,3-dimethoxypentane, similar to 2,2-Dimethoxypentane-1,5-diol, are used in ecofriendly synthesis methods. Their reaction with 1,2-ethanediol and other analogues yields protected carbonyls under solvent-free conditions with microwave irradiation. This method offers an environmentally benign option for large-scale synthesis (Pério, Dozias, & Hamelin, 1998).

Prebiotic Chemistry

In prebiotic chemistry, 1,5-dimethoxypentane-2,4-dione (closely related to this compound) plays a role in the formation of tetrapyrrole macrocycles, essential for the prebiogenesis of complex molecules like porphyrinogens. These studies highlight the compositional richness and nuanced effects of reactants in prebiotic processes (Deans et al., 2016).

Antioxidant Synthesis

2,6-Dimethoxyphenol, a compound closely related to this compound, is modified enzymatically for higher antioxidant capacity. Laccase-mediated oxidation in specific media produces compounds like dimers with significantly enhanced antioxidant properties (Adelakun et al., 2012).

Radiolysis Studies

2,4-Dimethoxypentane, structurally similar to this compound, is used to understand the reactions of poly(vinyl methyl ether) under radiolytic conditions. These studies provide insights into the degradation and stabilization mechanisms of polymers under exposure to radiation (Janik et al., 2000).

Functionalized 1,3-Diketones Synthesis

The synthesis of functionalized 1,3-diketones, utilizing compounds like 1-polyfluoroalkyl-4,4-dimethoxypentane-1,3-dionates, highlights the influence of substituents on reaction conditions and product stability. These processes are crucial in developing specialized chemical products (Kudyakova et al., 2021).

Hetero-Diels-Alder Reactions

Axially chiral 1,1'-biaryl-2,2'-dimethanol, a compound structurally related to this compound, catalyzes hetero-Diels-Alder reactions. These reactions are essential in organic synthesis, providing a route to a wide variety of complex and enantioselective compounds (Unni et al., 2005).

特性

IUPAC Name |

2,2-dimethoxypentane-1,5-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-10-7(6-9,11-2)4-3-5-8/h8-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHDHGMLUWQRTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCO)(CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2587147.png)

![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)

![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)

![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)

![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)

![2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587165.png)